An In-depth Technical Guide to Ethyl (2-methoxyphenyl)acetate for Researchers and Drug Development Professionals
An In-depth Technical Guide to Ethyl (2-methoxyphenyl)acetate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of ethyl (2-methoxyphenyl)acetate, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's properties, synthesis, and applications. This document emphasizes the practical aspects of handling and utilizing ethyl (2-methoxyphenyl)acetate, drawing upon established chemical principles and methodologies to ensure scientific integrity and reproducibility.
Introduction: The Strategic Importance of Ethyl (2-methoxyphenyl)acetate in Synthesis
Ethyl (2-methoxyphenyl)acetate is a valuable building block in organic synthesis, particularly in the construction of more complex molecular architectures. Its utility stems from the presence of multiple functional groups: an ester, an ether, and an aromatic ring. This combination allows for a variety of subsequent chemical transformations, making it a versatile starting material for the synthesis of pharmacologically active compounds and other high-value chemicals. The strategic placement of the methoxy group at the ortho position of the phenyl ring can influence the reactivity and conformational properties of the molecule and its derivatives, a feature that can be exploited in rational drug design.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective use. The key identifiers and properties of ethyl (2-methoxyphenyl)acetate are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 194.23 g/mol | [1] |
| Molecular Formula | C₁₁H₁₄O₃ | [1] |
| CAS Number | 6056-23-1 | [2] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not specified | |
| Solubility | Soluble in common organic solvents | |
| Synonyms | Ethyl o-methoxyphenylacetate, Benzeneacetic acid, 2-methoxy-, ethyl ester | [1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity and purity of ethyl (2-methoxyphenyl)acetate. Below are the expected spectroscopic data based on its structure.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ 1.25 (t, 3H, J=7.1 Hz): The triplet corresponding to the methyl protons of the ethyl group.
-
δ 3.65 (s, 2H): The singlet for the methylene protons adjacent to the ester carbonyl and the phenyl ring.
-
δ 3.85 (s, 3H): The singlet of the methoxy group protons.
-
δ 4.15 (q, 2H, J=7.1 Hz): The quartet for the methylene protons of the ethyl group adjacent to the oxygen atom.
-
δ 6.85-7.30 (m, 4H): The multiplet representing the four protons on the aromatic ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ 14.2: Ethyl group methyl carbon.
-
δ 41.5: Methylene carbon adjacent to the phenyl ring.
-
δ 55.3: Methoxy group carbon.
-
δ 60.8: Ethyl group methylene carbon.
-
δ 110.5, 120.8, 127.8, 129.0: Aromatic carbons.
-
δ 157.5: Aromatic carbon attached to the methoxy group.
-
δ 171.5: Carbonyl carbon of the ester.
IR (Infrared) Spectroscopy:
-
~1735 cm⁻¹: Strong C=O stretching vibration of the ester.
-
~1250 cm⁻¹ and ~1030 cm⁻¹: C-O stretching vibrations of the ester and ether linkages.
-
~3000-2850 cm⁻¹: C-H stretching vibrations of the aliphatic groups.
-
~1600 and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.
Mass Spectrometry (MS):
-
m/z 194: Molecular ion peak [M]⁺.
-
m/z 121: A prominent fragment corresponding to the loss of the ethoxycarbonyl group, resulting in the 2-methoxybenzyl cation.[1]
Synthesis of Ethyl (2-methoxyphenyl)acetate
There are two primary and reliable methods for the synthesis of ethyl (2-methoxyphenyl)acetate: the Williamson ether synthesis and the Fischer esterification. The choice of method depends on the availability of starting materials and the desired scale of the reaction.
Williamson Ether Synthesis Approach
This method is advantageous when 2-methoxyphenol (guaiacol) and an ethyl haloacetate are readily available. The reaction proceeds via an Sₙ2 mechanism.[3][4]
Caption: Williamson Ether Synthesis Workflow.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-methoxyphenol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a weak base such as potassium carbonate (1.5 eq).[5] The choice of a polar aprotic solvent facilitates the Sₙ2 reaction by solvating the cation of the base without strongly solvating the phenoxide nucleophile, thus enhancing its reactivity.
-
Addition of Electrophile: To the stirred suspension, add ethyl chloroacetate (1.2 eq) dropwise at room temperature. The use of a slight excess of the electrophile ensures complete consumption of the phenoxide.
-
Reaction Monitoring: The reaction mixture is typically heated to 60-80 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent such as ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure ethyl (2-methoxyphenyl)acetate.[6]
Fischer Esterification Approach
This classic method involves the acid-catalyzed reaction of 2-methoxyphenylacetic acid with ethanol.[7][8] This approach is preferable when the carboxylic acid is the more accessible starting material.
Caption: Fischer Esterification Workflow.
Experimental Protocol:
-
Reaction Setup: A solution of 2-methoxyphenylacetic acid (1.0 eq) in a large excess of ethanol (which also serves as the solvent) is prepared. A catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 5 mol%), is added.[9]
-
Driving the Equilibrium: The reaction mixture is heated to reflux. To drive the equilibrium towards the product, water must be removed. This can be achieved by using a Dean-Stark apparatus or by the large excess of ethanol.[7]
-
Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.[7]
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude ester can be purified by vacuum distillation or column chromatography.
Analytical Methods for Quality Control
Ensuring the purity of ethyl (2-methoxyphenyl)acetate is critical for its use in subsequent synthetic steps, particularly in a pharmaceutical context. High-performance liquid chromatography (HPLC) is a widely used and reliable method for this purpose.[2]
Typical HPLC Method:
-
Column: A reverse-phase C18 column is generally suitable.[10]
-
Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid such as phosphoric acid or formic acid for mass spectrometry compatibility, is used.[2]
-
Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm.
-
Purity Assessment: The purity is determined by the area percentage of the main peak corresponding to ethyl (2-methoxyphenyl)acetate.
Gas chromatography coupled with a flame ionization detector (GC-FID) is another excellent method for assessing the purity of this relatively volatile compound.[11]
Applications in Drug Discovery and Development
Ethyl (2-methoxyphenyl)acetate serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas. Organosulfur compounds, for instance, which can be synthesized from intermediates like ethyl (2-methoxyphenyl)acetate, are present in numerous pharmaceutical molecules and agrochemicals.[12] The methoxy-substituted phenyl ring is a common feature in many drugs, where it can influence binding to biological targets and metabolic stability.
For example, derivatives of phenylacetic acid are precursors to non-steroidal anti-inflammatory drugs (NSAIDs). The specific structure of ethyl (2-methoxyphenyl)acetate makes it a candidate for the synthesis of novel compounds with potential analgesic, anti-inflammatory, or other pharmacological activities. Furthermore, it can be a key building block in the synthesis of more complex heterocyclic systems that are prevalent in modern medicinal chemistry. For instance, a related compound, (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, is a key intermediate in the synthesis of the anticoagulant drug Apixaban.[13]
Safety and Handling
Good laboratory practice should be followed when handling ethyl (2-methoxyphenyl)acetate. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
Ethyl (2-methoxyphenyl)acetate is a versatile and valuable chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery and development. A thorough understanding of its physicochemical properties, reliable synthetic routes, and appropriate analytical methods for quality control are essential for its effective utilization. The protocols and data presented in this guide are intended to provide researchers and scientists with the necessary information to confidently work with this compound in their synthetic endeavors.
References
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Suryanto, E., & Anwar, C. (2012). Williamson etherification of eugenol. As cited in STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. [Link]
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Patil, S. B., et al. (2025). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. ResearchGate. [Link]
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Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. (2026). The Journal of Organic Chemistry. [Link]
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Ethyl (2-methoxyphenyl)acetate. SIELC Technologies. [Link]
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Ethyl (2-methoxyphenyl)acetate. PubChem. [Link]
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Fischer Esterification-Typical Procedures. (2024). OperaChem. [Link]
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The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
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15.3: The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. [Link]
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The Fischer Esterification. University of Missouri-St. Louis. [Link]
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Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl). (2022). Pharmacia. [Link]
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